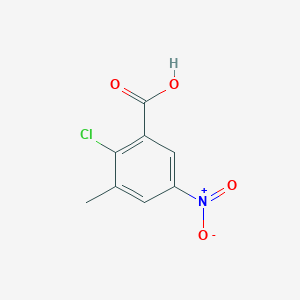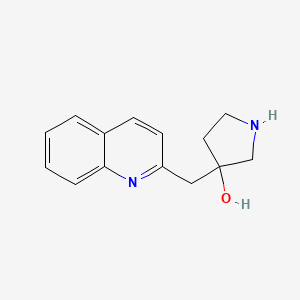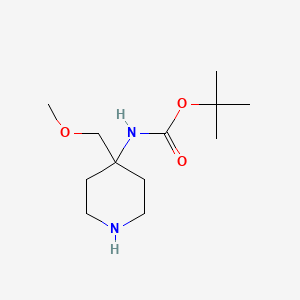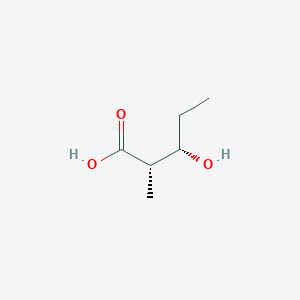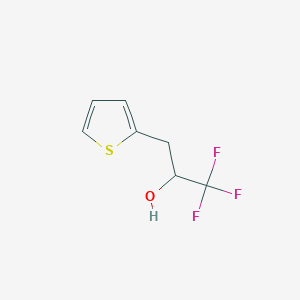
1,1,1-Trifluoro-3-(thiophen-2-yl)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1-Trifluoro-3-(thiophen-2-yl)propan-2-ol is an organic compound characterized by the presence of a trifluoromethyl group and a thiophene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,1,1-Trifluoro-3-(thiophen-2-yl)propan-2-ol can be synthesized through several methods. One common approach involves the reaction of thiophene with trifluoroacetone in the presence of a base, followed by reduction to yield the desired alcohol. The reaction conditions typically involve:
Reagents: Thiophene, trifluoroacetone, base (e.g., sodium hydride)
Solvent: Anhydrous conditions, often using solvents like tetrahydrofuran (THF)
Temperature: Controlled temperatures, usually around room temperature to slightly elevated temperatures
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1,1,1-Trifluoro-3-(thiophen-2-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can further modify the functional groups.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of simpler alcohols or hydrocarbons.
Substitution: Formation of substituted thiophene derivatives.
Aplicaciones Científicas De Investigación
1,1,1-Trifluoro-3-(thiophen-2-yl)propan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of fluorinated compounds.
Biology: Potential use in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1,1,1-Trifluoro-3-(thiophen-2-yl)propan-2-ol involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The thiophene ring can participate in π-π interactions, further influencing its biological activity.
Comparación Con Compuestos Similares
1,1,1-Trifluoro-2-propanol: Similar in structure but lacks the thiophene ring.
1,1,1-Trifluoro-3-(thiophen-3-yl)propan-2-amine: Contains an amine group instead of a hydroxyl group.
Uniqueness: 1,1,1-Trifluoro-3-(thiophen-2-yl)propan-2-ol is unique due to the combination of the trifluoromethyl group and the thiophene ring, which imparts distinct chemical and physical properties
Propiedades
Fórmula molecular |
C7H7F3OS |
|---|---|
Peso molecular |
196.19 g/mol |
Nombre IUPAC |
1,1,1-trifluoro-3-thiophen-2-ylpropan-2-ol |
InChI |
InChI=1S/C7H7F3OS/c8-7(9,10)6(11)4-5-2-1-3-12-5/h1-3,6,11H,4H2 |
Clave InChI |
JEYVZLNQADAWNP-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC(=C1)CC(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


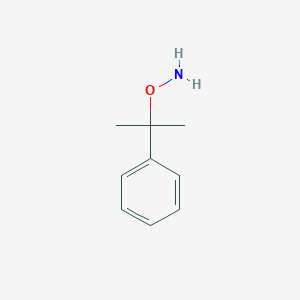
![2-hydroxypropane-1,2,3-tricarboxylicacid,ethyl[(1R)-1-[(2R)-oxolan-2-yl]-2-phenylethyl]amine](/img/structure/B13526628.png)
![rac-potassium [(1R,2R)-2-[(tert-butoxy)carbonyl]cyclopropyl]trifluoroboranuide](/img/structure/B13526640.png)
![1-Amino-4-methoxybicyclo[2.2.2]octan-2-one](/img/structure/B13526644.png)
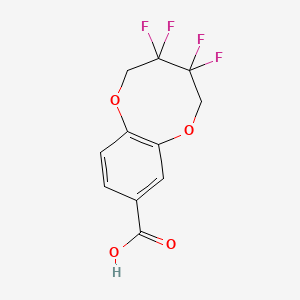
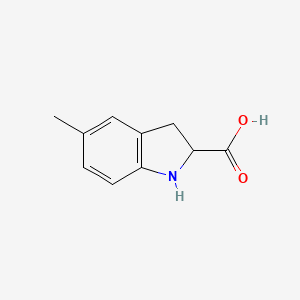
![Ethyl 4-{[(tert-butoxy)carbonyl]amino}-2-fluorobut-2-enoate](/img/structure/B13526659.png)
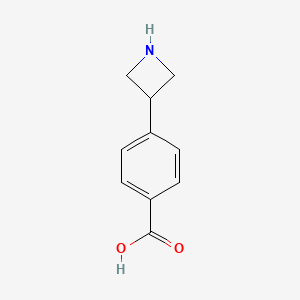
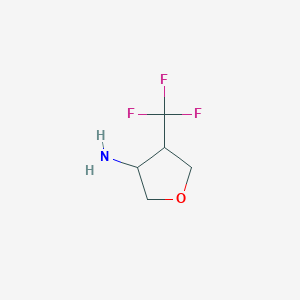
![2-({2-[4-(2-Hydroxyethyl)piperazin-1-yl]ethyl}amino)ethan-1-ol](/img/structure/B13526676.png)
